molecular formula C8H6N2O3S B11709129 2-(Methylthio)-6-nitrobenzo[d]oxazole

2-(Methylthio)-6-nitrobenzo[d]oxazole

Cat. No.: B11709129
M. Wt: 210.21 g/mol
InChI Key: SMPNPJSWVLTCKE-UHFFFAOYSA-N
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Description

2-(Methylthio)-6-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C8H6N2O3S It is a derivative of benzoxazole, featuring a methylthio group at the 2-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-6-nitrobenzo[d]oxazole typically involves the nitration of 2-(Methylthio)benzo[d]oxazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-6-nitrobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazoles.

Scientific Research Applications

2-(Methylthio)-6-nitrobenzo[d]oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-6-nitrobenzo[d]oxazole depends on its chemical reactivity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The methylthio group can be oxidized to form sulfoxides or sulfones, which may have different biological activities. The compound’s interactions with molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)benzo[d]oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-Nitrobenzo[d]oxazole: Lacks the methylthio group, affecting its solubility and reactivity.

    2-(Methylthio)-5-nitrobenzo[d]oxazole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness

2-(Methylthio)-6-nitrobenzo[d]oxazole is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

2-methylsulfanyl-6-nitro-1,3-benzoxazole

InChI

InChI=1S/C8H6N2O3S/c1-14-8-9-6-3-2-5(10(11)12)4-7(6)13-8/h2-4H,1H3

InChI Key

SMPNPJSWVLTCKE-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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